Cas no 51505-08-9 (2,6-Pyridinediamine, N-(phenylmethyl)-)
51505-08-9 structure
Product Name:2,6-Pyridinediamine, N-(phenylmethyl)-
CAS No:51505-08-9
MF:C12H13N3
MW:199.251722097397
CID:362147
PubChem ID:12303394
Update Time:2025-04-19
2,6-Pyridinediamine, N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Pyridinediamine, N-(phenylmethyl)-
- 6-N-benzylpyridine-2,6-diamine
- AKOS017531810
- SCHEMBL12820608
- 51505-08-9
- DTXSID60486669
-
- Inchi: 1S/C12H13N3/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,13,14,15)
- InChI Key: AAMORHMWELAOSM-UHFFFAOYSA-N
- SMILES: N(C1C=CC=C(N)N=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 199.11109
- Monoisotopic Mass: 199.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 50.9Ų
Experimental Properties
- PSA: 50.94
2,6-Pyridinediamine, N-(phenylmethyl)- Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
51505-08-9 (2,6-Pyridinediamine, N-(phenylmethyl)-) Related Products
- 6935-27-9(N-benzylpyridin-2-amine)
- 55778-02-4(WZ811)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
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